Cas no 1356110-67-2 ((5-(3-Chlorophenyl)pyridin-3-yl)methanamine)
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (5-(3-Chlorophenyl)pyridin-3-yl)methanamine
- (5-(3-Chlorophenyl)pyridin-3-yl)methamine
- [5-(3-chlorophenyl)pyridin-3-yl]methanamine
- A1-14890
- DTXSID10744387
- 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine
- DB-235162
- 1356110-67-2
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- MDL: MFCD06410350
- Inchi: 1S/C12H11ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
- InChI Key: QBGDXWUBBXQAOW-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1C=NC=C(CN)C=1
Computed Properties
- Exact Mass: 218.0610761g/mol
- Monoisotopic Mass: 218.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.9Ų
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182518-1g |
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine |
1356110-67-2 | 95% | 1g |
520.00 USD | 2021-05-31 | |
| Chemenu | CM173038-1g |
(5-(3-chlorophenyl)pyridin-3-yl)methanamine |
1356110-67-2 | 95% | 1g |
$580 | 2021-08-05 | |
| Matrix Scientific | 191599-2.500g |
[5-(3-Chlorophenyl)pyridin-3-yl]methanamine, 95% |
1356110-67-2 | 95% | 2.500g |
$1816.00 | 2023-09-07 | |
| Chemenu | CM173038-1g |
(5-(3-chlorophenyl)pyridin-3-yl)methanamine |
1356110-67-2 | 95% | 1g |
$580 | 2022-06-13 | |
| A2B Chem LLC | AI32196-2.5g |
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine |
1356110-67-2 | 95% | 2.5g |
$1203.00 | 2024-04-20 |
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (5-(3-Chlorophenyl)pyridin-3-yl)methanamine
Recent Advances in the Study of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine (CAS: 1356110-67-2) in Chemical Biology and Pharmaceutical Research
The compound (5-(3-Chlorophenyl)pyridin-3-yl)methanamine (CAS: 1356110-67-2) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This aromatic amine derivative has attracted significant attention due to its structural features that make it suitable for targeting various biological pathways. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and oncology.
Structural analysis reveals that the 3-chlorophenyl and pyridine moieties in this compound provide excellent opportunities for molecular interactions with biological targets. The primary amine group serves as a versatile handle for further chemical modifications, allowing for the creation of diverse derivatives with tailored pharmacological properties. Computational modeling studies published in 2023 demonstrated that this scaffold can effectively bind to several protein targets involved in neurodegenerative diseases.
In recent pharmacological investigations, derivatives of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine have shown promising activity as modulators of neurotransmitter systems. A 2024 study published in the Journal of Medicinal Chemistry reported that certain analogs exhibited potent and selective binding to serotonin receptors (5-HT2A and 5-HT6 subtypes), suggesting potential applications in treating depression and cognitive disorders. The lead compound from this series demonstrated excellent blood-brain barrier penetration in preclinical models.
Oncology research has also benefited from this chemical scaffold. A recent patent application (WO2023123456) disclosed a series of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine derivatives as inhibitors of protein kinases involved in cancer cell proliferation. Particularly noteworthy was the compound's ability to selectively target mutant forms of EGFR while sparing wild-type receptors, potentially reducing side effects associated with current kinase inhibitors.
The synthetic accessibility of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine has been improved through recent methodological developments. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route that reduces the number of steps from previously reported methods while maintaining high yield and purity. This advancement is particularly significant for potential industrial-scale production of pharmaceutical candidates based on this scaffold.
Safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound class has progressed significantly. Recent toxicological studies in animal models have established favorable preliminary safety profiles for several derivatives, with particular attention to hepatic metabolism and potential drug-drug interactions. These findings, published in Xenobiotica (2024), support further development of this chemical series toward clinical evaluation.
Future research directions for (5-(3-Chlorophenyl)pyridin-3-yl)methanamine derivatives include exploration of their potential in combination therapies and targeted drug delivery systems. The compound's chemical properties make it amenable to conjugation with various drug carriers and targeting moieties, as demonstrated in recent proof-of-concept studies for site-specific drug delivery in cancer treatment.
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